molecular formula C9H11N3O4 B2844630 Ethyl (4-amino-2-nitrophenyl)carbamate CAS No. 73895-87-1

Ethyl (4-amino-2-nitrophenyl)carbamate

Cat. No. B2844630
CAS RN: 73895-87-1
M. Wt: 225.204
InChI Key: HDEBGAGNWSBAOY-UHFFFAOYSA-N
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Description

Ethyl (4-amino-2-nitrophenyl)carbamate is an organic compound with the molecular formula C9H11N3O4 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of Ethyl (4-amino-2-nitrophenyl)carbamate is 225.20 . Its molecular formula is C9H11N3O4 .


Chemical Reactions Analysis

Carbamate formation from CO2 and amines is a well-known reaction . Superbases such as 1,1,3,3-tetramethylguanidine (TMG) can mediate these reactions . The superbase–CO2 adducts can actively transfer the carboxylate group to various substrates .

Scientific Research Applications

Synthesis of Potential Anticancer Agents

Ethyl (4-amino-2-nitrophenyl) carbamate serves as a precursor in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines with potential anticancer activities. These compounds have shown effects on the proliferation and the mitotic index of cultured L1210 cells and upon the survival of mice bearing P388 leukemia, indicating their potential as anticancer agents (Temple et al., 1983).

Chemical Modifications and Pharmacological Evaluations

Studies have explored modifications of the carbamate group of Ethyl (4-amino-2-nitrophenyl) carbamate derivatives, investigating their interactions with cellular tubulin, effects on cell mitosis, and cytotoxic activities against experimental neoplasms in mice. These modifications aim to enhance the pharmacological properties of the compounds (Temple et al., 1989).

Electroactive and Photoresponsive Materials

Ethyl (4-amino-2-nitrophenyl) carbamate derivatives have been utilized in materials science, particularly in the development of electroactive and photoresponsive polymers. For instance, derivatives have been synthesized and characterized for their electrochemical activity and potential in optical storage applications, showing how the introduction of different acceptor groups can influence the electrochemical and electrochromic properties of these materials (Hu et al., 2013).

Safety And Hazards

The safety information for Ethyl (4-amino-2-nitrophenyl)carbamate indicates that it is a substance that requires careful handling. The signal word for this compound is "Warning" . It is recommended to avoid inhalation, skin contact, and eye contact .

properties

IUPAC Name

ethyl N-(4-amino-2-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEBGAGNWSBAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-amino-2-nitrophenyl)carbamate

Synthesis routes and methods I

Procedure details

21.0 g (0.42 mol) hydrazine hydrate is added dropwise with stirring under reflux to a suspension of 142.1 g (0.4 mol) 2-ethoxycarbonylamino-5-phthalimido-nitrobenzene in 700 ml 1,2-dimethoxyethane and the mixture is allowed to react for a further 2 hours. After cooling to room temperature, precipitated phthalyl hydrazide is filtered off and the dark red filtrate in the vacuum is evaporated to dryness. The remaining solid residue is recrystallized from about 150 ml toluene. 84.4 g 5-amino-2-ethoxycarbonylaminonitrobenzene are obtained as dark red crystals.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
142.1 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,2-Dimethoxyethane (1.0 L) is added to (2-nitro4-phtalimido-phenyl)-carbamic acid ethyl ester (101 g, 0.28 mol) and the mixture is heated under reflux. Hydrazine monohydrate (19.6 g, 0.39 mol) is added dropwise over 10 minutes and the mixture is stirred at reflux for 1.5 hours. Upon cooling to ambient temperature the mixture is filtered and the solids are washed with dimethoxyethane (250 mL) on the filter. The filtrate is concentrated by means of evaporation and the red crystalline product is recrystallized from toluene (350 mL), precipitated product is filtered off and dried in vacuo. The mother liquor is concentrated to half the original volume and left standing for 16 hours. Precipitated material is filtered off and recrystallized as before. The recrystallized solids are combined to furnish a total of 57.6 g (90%) dark red title compound. LC/MS (m/z) 225.1 (MH+); tR=2.08 min. 1H NMR (CDCl3): 1.33 (t, 3H); 3.77 (s, 2H, NH2); 4.23 (q, 2H); 6.98 (dd, 1H); 7.45 (d, 1H); 8.28 (d, 1H); 9.39 (s, 1H, NH).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

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